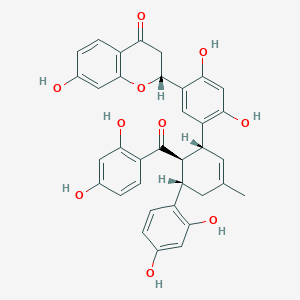

Guangsangon M

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Guangsangon M is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and trihydroxyflavanone moieties at positions 5'', 4'' and 3'' respectively (the 2R,3''R,4''R,5''S stereoisomer). Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a trihydroxyflavanone, a polyphenol, an aromatic ketone and a member of 4'-hydroxyflavanones.

Applications De Recherche Scientifique

Anticancer Effects in Respiratory and Breast Cancer

Guangsangon E (GSE), a compound related to Guangsangon M, demonstrates significant anticancer effects. In respiratory cancers, GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, evidenced by inhibited cell proliferation and apoptosis induction in A549 and CNE1 cells. The mechanism involves autophagy induction via upregulation of the autophagosome marker LC3 and increased formation of GFP–LC3 puncta in GSE-treated cells. Endoplasmic reticulum (ER) stress, activated through reactive oxygen species (ROS) accumulation, plays a role in this autophagy induction (Shu et al., 2020). Additionally, GSE has shown effectiveness in repressing triple-negative breast cancer (TNBC) cells. It induces mitochondrial dysfunction and leads to mitophagy-related non-apoptotic cell death in TNBC cells, significantly reducing the size and weight of tumors in xenograft tumor nude mice (Shen et al., 2022).

Antioxidant and Anti-inflammatory Activities

Guangsangon compounds, including Guangsangon O and others like Guangsangons F-J, exhibit potent antioxidant activities. These compounds are isolated from Morus macroura and show significant inhibition of malondialdehyde (MDA), a marker of oxidative stress. Some of these compounds also demonstrate moderate anti-inflammatory activities, indicating their potential therapeutic applications in conditions associated with oxidative stress and inflammation (Dai et al., 2004; Dai et al., 2006).

Cytotoxicity Against Cancer Cells

Studies have also highlighted the cytotoxic properties of Guangsangon compounds in various cancer cell lines. For instance, Guangsangon E isolated from hairy root cultures of Morus macroura exhibited potent cytotoxicity against P-388 murine leukemia cell line. This indicates its potential as a therapeutic agent in leukemia treatment (Happyana et al., 2019).

Propriétés

Nom du produit |

Guangsangon M |

|---|---|

Formule moléculaire |

C35H30O10 |

Poids moléculaire |

610.6 g/mol |

Nom IUPAC |

(2R)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33-,34-/m1/s1 |

Clé InChI |

MCJGDQGGKNEZHE-AIDFWXSXSA-N |

SMILES isomérique |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |

SMILES canonique |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)

![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)